Methyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate belongs to a class of compounds known as 1,4-dihydropyridines (1,4-DHPs). [ [] ] These compounds are known for their calcium modulatory properties and are often investigated for their potential applications in various research areas, including cardiovascular research. [ [] ]
While the provided articles do not detail the specific synthesis of methyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, they do provide insight into the general synthesis of 1,4-dihydropyridines. These syntheses typically involve multi-step reactions using various starting materials like diketones, aldehydes, and amines. [ [] ] Modifications to the synthesis procedures can be made to introduce different substituents on the 1,4-dihydropyridine ring, allowing for the exploration of structure-activity relationships.
Methyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, like many 1,4-DHPs, is characterized by a 1,4-dihydropyridine ring fused to a cyclohexanone ring. [ [] ] The molecule exists as a mixture of diastereoisomeric pairs: RR/SS and RS/SR. [ [] ] In the solid state, it forms cocrystals where both diastereoisomers occupy the same crystallographic site, leading to disorder in the region of the 7-position of the quinoline ring. [ [] ] The 1,4-dihydropyridine ring generally adopts a shallow boat conformation. [ [] ] The 4-chlorophenyl ring is usually oriented with the 2-chloro substituent in a synperiplanar orientation with respect to the 1,4-dihydropyridine ring plane. [ [] ]
Methyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, specifically, is mentioned in the context of cocrystal formation with its diastereoisomers, highlighting its relevance in studying crystal packing and molecular recognition in the solid state. [ [] ] This research provides insights into the structural properties of 1,4-DHPs, which can contribute to the development of new drug candidates and improve the understanding of their pharmacological properties.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: